molecular formula C10H13N B1582000 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine CAS No. 7197-96-8

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine

Numéro de catalogue: B1582000
Numéro CAS: 7197-96-8
Poids moléculaire: 147.22 g/mol
Clé InChI: CULUYAUTCSKQNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine is a versatile chemical scaffold in medicinal chemistry and drug discovery. This compound features a pyridine ring fused to a seven-membered cycloheptane ring, which can adopt a chair-like conformation . Its primary research value lies in its role as a critical precursor in the synthesis of novel proton pump inhibitors (PPIs). Scientific studies have shown that derivatives of this compound, particularly when functionalized into 2-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole analogs, exhibit significant biological activity . One such derivative, TY-11345, was identified as a potent antiulcer agent that demonstrated superior (H++K+)-ATPase inhibitory activity and antisecretory potencies compared to omeprazole in biological evaluations . The core structure is also utilized in the synthesis of other complex molecules, such as various carbonitrile derivatives, for further pharmacological exploration . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Propriétés

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-9-6-4-8-11-10(9)7-3-1/h4,6,8H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULUYAUTCSKQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992663
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7197-96-8
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7197-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Cycloheptenopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007197968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7,8,9-tetrahydro-5H-cyclohepta(b)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-CYCLOHEPTENOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT76EZW9PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Reduction of Cyclohepta[b]pyridine-5,9-dione

One common synthetic approach to obtain 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine is the chemoselective and enantioselective reduction of cyclohepta[b]pyridine-5,9-dione. This method involves selective reduction of the diketone precursor to the corresponding tetrahydro compound, typically using hydride reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions to avoid over-reduction or side reactions. The reaction conditions, including solvent choice and temperature, are optimized to maximize yield and stereochemical purity.

Dehydrogenative Coupling of Amino Alcohols with Cycloalkanols

Another efficient method involves the dehydrogenative coupling of γ-aminobutan-1-ol with cycloheptanol catalyzed by potassium tert-butoxide and specific catalysts under reflux conditions. This approach yields 2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine in good isolated yields (~80%) after purification. Variations of this method include using different amino alcohols and cycloalkanols to obtain substituted derivatives, demonstrating moderate to good yields (48–67%) depending on the substrates.

Multicomponent Reactions and Cyclizations

Multicomponent reactions involving benzylidenecyanothioacetamide and enamines have been utilized for the synthesis of this compound derivatives, particularly those bearing nitrile substituents. These reactions proceed via cyclization under reflux or microwave irradiation, often in polar solvents like ethanol or DMF, and are catalyzed by acids such as acetic acid or bases like piperidine to facilitate ring closure. The reaction parameters such as temperature (80–120°C), solvent polarity, and catalyst type significantly influence the yield and regioselectivity of the products.

Microwave-Promoted Solvent-Free Procedures

Recent advances include microwave-assisted solvent-free procedures that promote rapid cyclization and condensation reactions to form highly substituted pyridines, including tetrahydrocycloheptapyridines. These methods reduce reaction times dramatically (e.g., from hours to minutes) and often improve yields (up to 92%) with minimal by-products. The microwave irradiation provides uniform heating and energy efficiency, making it attractive for scale-up and green chemistry applications.

Industrial Production Considerations

Industrial-scale synthesis of this compound is less documented but can be extrapolated from laboratory methods. Scale-up requires optimization of reaction parameters to maintain yield and purity, including continuous flow reactors for better heat and mass transfer, automated monitoring (e.g., HPLC), and advanced purification techniques such as recrystallization and chromatography. The choice of catalysts and solvents is critical to ensure cost-effectiveness and environmental compliance.

Reaction Conditions and Yields: Summary Table

Preparation Method Key Reagents/Catalysts Conditions Yield (%) Notes
Reduction of cyclohepta[b]pyridine-5,9-dione NaBH4, LiAlH4 Mild temperature, polar solvent Moderate to high Chemoselective, enantioselective
Dehydrogenative coupling (amino alcohol + cycloheptanol) KOtBu, catalyst 2 Reflux, 24 h ~80 Good isolated yield, scalable
Multicomponent cyclization (benzylidenecyanothioacetamide + enamine) Piperidine, acetic acid Reflux 70–120°C 45–72 Solvent: ethanol or DMF; catalyst-dependent
Microwave-promoted solvent-free synthesis Pyrrolidine, cyclopentanone 120°C, 20–30 min (microwave) Up to 92 Rapid, green method, high purity

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is standard, using acetonitrile/water gradients to separate and quantify the product. Thin-layer chromatography (TLC) is used for quick monitoring of reaction progress (Rf values typically 0.3–0.7).
  • Structural Elucidation: Nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy confirms the cycloheptane ring and pyridine fusion, with characteristic chemical shifts for ring protons and substituents. Mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular weight and functional groups, e.g., nitrile groups show strong IR absorption near 2220 cm⁻¹.
  • Purification: Crystallization from solvents such as ethyl acetate or ethanol is commonly employed, often followed by chromatographic purification to achieve high purity suitable for research or pharmaceutical applications.

Research Findings and Optimization Insights

  • The choice of catalyst and solvent polarity significantly influences the regioselectivity and yield of the cyclization reactions.
  • Microwave-assisted methods drastically reduce reaction times while maintaining or improving yields, supporting their adoption in synthetic organic chemistry.
  • Dehydrogenative coupling reactions provide a versatile route to substituted tetrahydrocycloheptapyridines, with potential for structural diversity by varying amino alcohols and cycloalkanols.
  • Scale-up challenges include maintaining reaction homogeneity and controlling exothermic steps, which can be addressed by flow chemistry techniques and automated process control.

This comprehensive review of preparation methods for this compound integrates diverse synthetic strategies supported by detailed reaction conditions, yields, and analytical techniques, providing a professional and authoritative resource for researchers and industrial chemists.

Analyse Des Réactions Chimiques

Types of Reactions

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce the desired this compound .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties:
The compound has been identified as a potential candidate for drug development due to its interactions with specific biological targets. Notably:

  • CGRP Receptor Antagonism: It has been shown to act as a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, which is implicated in migraine pathophysiology. In vitro studies indicate that it effectively inhibits CGRP-induced signaling pathways, suggesting its potential use in migraine treatment .
  • Antimycobacterial Activity: Derivatives of this compound have demonstrated promising antimycobacterial properties. For instance, studies show better binding affinities to mycobacterial enzymes compared to traditional antibiotics like isoniazid .

Case Studies:
A study on 2-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)-sulfinyl]-1H-benzimidazole analogs revealed that some derivatives exhibited superior antisecretory activity against gastric acid secretion compared to established medications like omeprazole . This highlights the compound's potential in developing new therapeutic agents.

Organic Synthesis

Chemical Reactions:
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine serves as an important intermediate in the synthesis of more complex organic molecules. It undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can convert functional groups such as nitriles to amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by others .

Applications in Synthesis:
The compound's unique bicyclic structure allows for diverse synthetic applications. For example, it has been utilized as a precursor in the synthesis of novel chemical entities with enhanced biological activities .

Material Science

Catalytic Applications:
Recent research has explored the use of derivatives of this compound in catalysis. For instance:

  • Ring-opening Polymerization (ROP): The compound has been evaluated for its efficiency in catalyzing the ROP of cyclic esters. Studies indicate that specific zinc complexes derived from this compound exhibit high catalytic activity and conversion rates .

Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryCGRP receptor antagonism; antimycobacterial agentsEffective inhibition of CGRP signaling; superior binding affinities observed
Organic SynthesisIntermediate for complex organic moleculesVersatile reactivity leading to diverse synthetic pathways
Material ScienceCatalytic applications in polymerizationHigh catalytic efficiency in ROP processes

Mécanisme D'action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it acts as an antagonist to the calcitonin gene-related peptide receptor, thereby inhibiting the effects of this peptide and providing relief from migraines . The compound’s interaction with other molecular targets and pathways can vary depending on its specific application and functional modifications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Cyclohepta[b]pyridine Derivatives vs. Tetrahydroquinolines

  • Structural Differences: 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine: Seven-membered cycloheptane fused to pyridine. Exhibits chair conformation for the cycloheptane ring . 5,6,7,8-Tetrahydroquinoline: Six-membered cyclohexane fused to pyridine. Smaller ring size reduces steric flexibility .
  • Pharmacological Activity: Cyclohepta[b]pyridine derivatives (e.g., WY-28342) show enhanced anti-inflammatory activity in rat models (carrageenan paw edema, adjuvant arthritis) compared to tetrahydroquinolines. The larger ring size improves binding to inflammatory targets . Tetrahydroquinolines are more commonly associated with antiulcer activity, whereas cyclohepta[b]pyridines excel in CNS applications due to improved blood-brain barrier penetration .

Benzo-Fused Cyclohepta[b]pyridines

  • 6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine: Structure: Benzene ring fused to the cyclohepta[b]pyridine core, increasing aromaticity and planarity . Activity: Demonstrates potent anticancer effects against lung (A549) and breast (MCF-7) cancer cell lines (IC₅₀: 1.2–4.7 μM). Derivatives with electron-withdrawing substituents (e.g., halogens) show enhanced cytotoxicity compared to non-fused analogs . Synthesis: High-pressure Q-tube reactors enable efficient cyclocondensation of 3-oxo-2-arylhydrazonopropanals with benzosuberone, achieving superior yields (80–92%) compared to microwave or conventional heating .

Heteroatom-Substituted Analogs

  • 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine: Structure: Thiophene and pyrimidine rings fused to the cycloheptane core. Activity: Primarily explored for metabolic disorders (e.g., hyperlipidemia) due to thieno-pyrimidine pharmacophore interactions with lipid-regulating enzymes .
  • 5,6,7,8-Tetrahydro-9H-cyclohepta[b]pyridin-9-one :
    • Synthesis : Generated via N-oxide intermediates from this compound. The ketone group at position 9 enables enantioselective reduction for chiral drug intermediates .

Structural and Conformational Insights

  • Crystal Packing : Derivatives like 2-(4-bromophenyl)-4-(4-methoxyphenyl)-substituted cyclohepta[b]pyridines exhibit intermolecular hydrogen bonds (C–H⋯π, N–H⋯O) and planar pyridine rings, enhancing stability .
  • Ring Conformation : The chair conformation of the cycloheptane ring allows optimal spatial arrangement for π-π stacking in drug-receptor interactions (e.g., H370 residue in CGRP receptor) .

Activité Biologique

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine is a bicyclic compound with a unique seven-membered ring structure. Its derivatives have garnered attention in medicinal chemistry for their potential biological activities, particularly as pharmacological agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. While specific targets remain under investigation, some studies suggest that its derivatives may act as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptors, which are implicated in migraine and other pain-related disorders .

Biochemical Pathways

The compound's potential effects on neurotransmitter systems and ion channels may contribute to its therapeutic efficacy. For instance, CGRP receptor antagonists have demonstrated effectiveness in treating acute migraine attacks by blocking the vasodilatory effects of CGRP .

Pharmacokinetics

Current research on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is limited. However, understanding these properties is crucial for predicting its clinical utility. Early studies indicate that modifications to the compound can enhance its bioavailability and therapeutic index.

Biological Activities

The following table summarizes various biological activities associated with this compound and its derivatives:

Activity Description References
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Preliminary data suggest potential anticancer properties through apoptosis induction in cancer cells.
CGRP Receptor Antagonism Effective in reducing migraine symptoms by blocking CGRP pathways.
Neuroprotective Effects Potential to protect neurons from damage in neurodegenerative conditions.

Case Studies

  • Antimicrobial Activity : A study investigating the antimicrobial properties of 3-nitro derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membrane integrity.
  • Migraine Treatment : Clinical trials involving CGRP receptor antagonists derived from this compound demonstrated significant reductions in migraine frequency and severity compared to placebo groups. These findings support the hypothesis that targeting CGRP pathways can be an effective strategy for migraine management .
  • Neuroprotection : Research on neuroprotective effects indicated that certain derivatives could mitigate neuronal apoptosis induced by oxidative stress in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives, and how do reaction conditions influence product yields?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For example, derivatives like 3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide are synthesized via nucleophilic substitution and cyclization. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acetic acid). Reaction progress is monitored via HPLC, with yields ranging from 45% to 72% depending on substituent steric effects .

Q. How is structural elucidation performed for this compound class, and what analytical techniques are critical?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming connectivity and stereochemistry. For example, ¹H NMR of 2-benzylamino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile reveals distinct signals for the cycloheptane ring protons (δ 1.5–2.8 ppm) and aromatic protons (δ 6.8–7.4 ppm). Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like nitriles (C≡N stretch at ~2200 cm⁻¹) .

Q. What are the standard protocols for purity assessment and purification of these compounds?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is widely used, employing acetonitrile/water gradients (e.g., 60:40 to 90:10). Crystallization from ethyl acetate or ethanol yields pure products, with purity confirmed by melting point analysis and thin-layer chromatography (TLC, Rf = 0.3–0.7) .

Advanced Research Questions

Q. How do steric and electronic effects influence the conformational dynamics of the cycloheptane ring in crystallographic studies?

  • Methodological Answer : X-ray crystallography reveals that substituents like benzylamino or methoxyphenyl groups induce chair or half-chair conformations in the cycloheptane ring. For instance, in 2-benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, steric hindrance from the bromophenyl group causes a 58.91° dihedral angle between aromatic rings, deviating the pyridine plane by 0.2247 Å. Refinement using SHELXL2014 (R factor = 0.035) and PLATON validates these distortions .

Q. What strategies resolve contradictions in crystallographic data, such as hydrogen bonding vs. π-π interactions?

  • Methodological Answer : Discrepancies arise when intermolecular interactions compete. In 2-benzylamino-4-(4-chlorophenyl) derivatives, N–H···N nitrile hydrogen bonds (2.12 Å) form inversion dimers (R₂²(12) motifs), while π-π stacking (3.771 Å) stabilizes 2D networks. SHELX refinement with anisotropic displacement parameters (Δρmax = 0.14 e Å⁻³) and Hirshfeld surface analysis differentiate dominant interactions .

Q. How are structure-activity relationships (SARs) evaluated for biological targets like enzyme inhibition?

  • Methodological Answer : In vitro assays (e.g., kinase inhibition) use dose-response curves to determine IC₅₀ values. For example, 3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl) derivatives show IC₅₀ = 0.8–2.3 µM against cancer cell lines. Molecular docking (AutoDock Vina) correlates substituent electronic profiles (Hammett σ constants) with binding affinities to ATP pockets .

Q. What challenges arise in enantioselective synthesis, and how are they mitigated?

  • Methodological Answer : Selective reduction of ketones in 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione requires chiral catalysts (e.g., (R)-BINAP-Ru complexes), achieving enantiomeric excess (ee) >95%. Asymmetric induction is monitored via chiral HPLC (Chiralpak AD-H column) and circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
Reactant of Route 2
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.